molecular formula C11H13N3O B6145910 2-(5-amino-1H-indol-1-yl)-N-methylacetamide CAS No. 1094746-39-0

2-(5-amino-1H-indol-1-yl)-N-methylacetamide

Cat. No.: B6145910
CAS No.: 1094746-39-0
M. Wt: 203.24 g/mol
InChI Key: WMHVVDGGMJYPSW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-1-yl)-N-methylacetamide is a synthetic indole derivative characterized by a 5-amino-substituted indole core linked to an N-methylacetamide group at the 1-position. Indole derivatives are well-documented for their roles in targeting serotonin receptors, enzyme inhibition, and antimicrobial activity, though specific studies on this compound require further exploration .

Properties

CAS No.

1094746-39-0

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(5-aminoindol-1-yl)-N-methylacetamide

InChI

InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,7,12H2,1H3,(H,13,15)

InChI Key

WMHVVDGGMJYPSW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=CC2=C1C=CC(=C2)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-indol-1-yl)-N-methylacetamide can be achieved through various synthetic routes. One common method involves the Buchwald-Hartwig coupling reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-indol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(5-amino-1H-indol-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-indol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Adamantane-Substituted Derivatives

  • Synthesis: Reacted with oxalyl chloride and substituted amines, yielding derivatives with confirmed activity in neurological targets . Comparison: The adamantane moiety introduces steric hindrance absent in the target compound, which may alter receptor binding kinetics.

Halogen-Substituted Derivatives

  • Example 1: 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Key Features: Dual chloro substituents at indole 5- and 6-positions increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes or DNA). Comparison: The target compound’s 5-amino group is electron-donating, contrasting with chloro’s electron-withdrawing effects, which could reduce reactivity but enhance solubility .
  • Example 2 : 2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

    • Key Features : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in hydrophobic binding pockets.
    • Comparison : The methoxy group in this compound improves metabolic stability relative to the target’s primary amine, which may be prone to oxidation .

Nitro- and Methoxy-Substituted Derivatives

  • Example 1 : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

    • Key Features : The nitro group at the indole 5-position strongly withdraws electrons, polarizing the indole ring and enhancing interactions with aromatic residues in proteins.
    • Synthesis : Coupling of nitroindole carboxylic acid with chiral amines via DCC/DMAP, highlighting stereoselective synthesis routes .
  • Example 2 : N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

    • Key Features : Methoxy and methyl groups improve pharmacokinetic properties (e.g., half-life) by reducing enzymatic degradation.
    • Comparison : The target compound lacks these stabilizing substituents, suggesting shorter in vivo stability .

Hydrochloride Salt Analog

  • Example: 2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide hydrochloride Key Features: The hydrochloride salt enhances water solubility, critical for intravenous administration.

Biological Activity

2-(5-amino-1H-indol-1-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features an indole ring, which is known for its biological significance, particularly in pharmacology. The presence of the amino group and the N-methylacetamide moiety enhances its solubility and potential interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antitumor Activity : Indole derivatives are frequently explored for their anticancer properties. They can influence cell signaling pathways related to cancer progression.
  • Antioxidant Properties : The ability to scavenge free radicals is a notable feature of many indole-based compounds, contributing to their therapeutic potential in oxidative stress-related conditions.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic processes, which can be beneficial in treating diseases like diabetes and hypertension.

Biological Activity Data

A summary of biological activities reported for this compound and related compounds is presented in the table below:

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits α-glucosidase

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating indole-based analogs demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines. The mechanism involved selective targeting of the anti-apoptotic protein survivin, which is often overexpressed in tumors, leading to enhanced apoptosis in cancer cells .
  • Antioxidant Activity : In vitro assays have shown that compounds similar to this compound possess significant antioxidant capabilities, as measured by DPPH and ABTS radical scavenging assays. These findings suggest potential applications in preventing oxidative stress-related diseases .
  • Enzyme Inhibition Studies : Research has indicated that indole derivatives can inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced blood sugar levels, making these compounds candidates for diabetes management .

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